2-(chlorométhyl)benzoate de tert-butyle

Vue d'ensemble

Description

Tert-butyl 2-(chloromethyl)benzoate is a chemical compound with the molecular formula C12H15ClO2 . It is used in scientific research and has diverse applications including drug synthesis, polymerization reactions, and organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl 2-(chloromethyl)benzoate involves a preparation method that includes adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid . The obtained 4-chloromethyl benzoic acid is added in organic solvent, cooled to -10~10°C and dropped thionyl chloride, stirred and dropped potassium tert-butoxide, naturally heated to room temperature and stirred, and desolventized to obtain the final product .

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(chloromethyl)benzoate contains a total of 30 bonds; 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .

Chemical Reactions Analysis

Tert-butyl 2-(chloromethyl)benzoate can be synthesized via copper-catalyzed oxidative-coupling of benzyl cyanides with tert-butyl hydroperoxide in short reaction times . Various derivatives of tert-butyl peresters can be synthesized by this pathway in good to excellent yields .

Physical and Chemical Properties Analysis

Tert-butyl 2-(chloromethyl)benzoate has a molecular weight of 226.70 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors, H bond donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned for Tert-butyl 2-(chloromethyl)benzoate in the retrieved sources.

Applications De Recherche Scientifique

Synthèse d'intermédiaires de médicaments anticancéreux

2-(chlorométhyl)benzoate de tert-butyle: est utilisé dans la synthèse d'intermédiaires pour les médicaments anticancéreux . Le composé sert de précurseur dans la préparation de l'ester t-butylique de l'acide 4-chlorométhylbenzoïque, qui est important dans le développement de traitements contre le cancer. Ce processus met en évidence le rôle du composé dans l'industrie pharmaceutique, en particulier dans la lutte incessante contre le cancer.

Groupes protecteurs en synthèse organique

En chimie organique, le this compound est utilisé comme groupe protecteur pour les acides carboxyliques . Le groupe ester tert-butyle protège l'acide carboxylique de diverses réactions et peut ensuite être éliminé dans des conditions douces. Cette application est cruciale dans les processus de synthèse à plusieurs étapes où une réactivité sélective est requise.

Recherche en science des matériaux

Le composé trouve des applications en science des matériaux, où il est utilisé pour modifier les propriétés des matériaux au niveau moléculaire . Les chercheurs peuvent l'utiliser pour introduire des groupes chlorométhyle dans les polymères, modifiant ainsi leurs propriétés physiques, telles que la stabilité thermique et la solubilité.

Synthèse chimique

This compound: est un réactif précieux en synthèse chimique, offrant une voie pour synthétiser une variété de structures chimiques . Il est particulièrement utile dans la construction de molécules complexes avec un placement précis des groupes fonctionnels, ce qui est essentiel dans le développement de nouveaux produits chimiques et matériaux.

Chromatographie

Ce composé peut être utilisé dans le domaine de la chromatographie comme composé standard ou de référence . Ses propriétés chimiques distinctes lui permettent de servir de référence pour identifier et quantifier d'autres composés dans un mélange.

Chimie analytique

En chimie analytique, le this compound est utilisé pour le développement de méthodes et l'étalonnage d'instruments analytiques . Sa pureté et sa stabilité connues en font un candidat idéal pour garantir la précision et la justesse des mesures analytiques.

Intermédiaire pour les médicaments antitumoraux

En tant qu'intermédiaire pour les médicaments antitumoraux, ce composé a montré un potentiel dans la synthèse de médicaments antitumoraux en aval qui présentent une cytotoxicité significative contre les cellules tumorales humaines . Cette application est particulièrement prometteuse dans la recherche de thérapies anticancéreuses plus efficaces.

Conversion en d'autres groupes fonctionnels

This compound: peut être converti en d'autres groupes fonctionnels, tels que les chlorures d'acide, par réaction avec des réactifs tels que SOCl2 . Cette transformation est utile dans les modifications chimiques ultérieures et la synthèse d'une large gamme de composés organiques.

Safety and Hazards

Tert-butyl 2-(chloromethyl)benzoate is a corrosive liquid . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

Tert-butyl 2-(chloromethyl)benzoate is a chemical compound that primarily targets the benzylic position in organic reactions . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in the compound’s reactivity .

Mode of Action

The interaction of Tert-butyl 2-(chloromethyl)benzoate with its targets involves nucleophilic substitution and free radical reactions . In these reactions, the compound can lose a hydrogen atom at the benzylic position, which can be resonance stabilized . This process results in the formation of a new bond and the release of a chloride ion .

Biochemical Pathways

The action of Tert-butyl 2-(chloromethyl)benzoate affects the biochemical pathways involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, including the formation of new compounds and the alteration of existing molecular structures .

Result of Action

The molecular and cellular effects of Tert-butyl 2-(chloromethyl)benzoate’s action primarily involve the transformation of the compound and the formation of new bonds. This can lead to the synthesis of new compounds or the modification of existing ones .

Action Environment

The action, efficacy, and stability of Tert-butyl 2-(chloromethyl)benzoate can be influenced by various environmental factors. For instance, the presence of other reactive species, the pH of the environment, and the temperature can all affect the compound’s reactivity .

Analyse Biochimique

Biochemical Properties

Tert-butyl 2-(chloromethyl)benzoate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of anticancer agents . This compound interacts with various enzymes and proteins, facilitating the formation of more complex molecules. For instance, it can undergo nucleophilic substitution reactions with enzymes that possess nucleophilic active sites, leading to the formation of covalent bonds with these enzymes. This interaction is crucial for the synthesis of compounds that can inhibit the activity of specific enzymes involved in cancer cell proliferation.

Cellular Effects

The effects of tert-butyl 2-(chloromethyl)benzoate on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, tert-butyl 2-(chloromethyl)benzoate can inhibit the activity of enzymes involved in DNA replication, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound can alter the expression of genes associated with cell cycle regulation, further contributing to its anticancer effects.

Molecular Mechanism

At the molecular level, tert-butyl 2-(chloromethyl)benzoate exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with the active sites of target enzymes . This covalent modification can lead to the inactivation of enzymes that are crucial for cancer cell survival. Additionally, tert-butyl 2-(chloromethyl)benzoate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 2-(chloromethyl)benzoate can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to tert-butyl 2-(chloromethyl)benzoate can result in sustained inhibition of cancer cell proliferation, although the extent of this effect may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of tert-butyl 2-(chloromethyl)benzoate vary with different dosages in animal models . At low doses, this compound can effectively inhibit cancer cell proliferation without causing significant toxicity. At higher doses, tert-butyl 2-(chloromethyl)benzoate can induce toxic effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Tert-butyl 2-(chloromethyl)benzoate is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body. Additionally, tert-butyl 2-(chloromethyl)benzoate can affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of tert-butyl 2-(chloromethyl)benzoate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, tert-butyl 2-(chloromethyl)benzoate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of tert-butyl 2-(chloromethyl)benzoate is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, tert-butyl 2-(chloromethyl)benzoate can accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and cellular metabolism.

Propriétés

IUPAC Name |

tert-butyl 2-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSCJKVLGWWQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640489 | |

| Record name | tert-Butyl 2-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950603-44-8 | |

| Record name | tert-Butyl 2-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

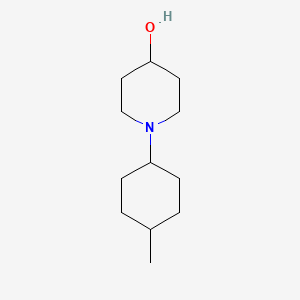

![1-[(2-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1371752.png)

![2-[(2,5-Dimethylphenyl)amino]benzoic acid](/img/structure/B1371755.png)

![2-[(3-Methylphenyl)amino]propanohydrazide](/img/structure/B1371762.png)